molecular formula C14H10ClFN2O3 B7575204 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid

5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid

Cat. No.: B7575204
M. Wt: 308.69 g/mol
InChI Key: UMAZUZKFAANNOG-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a 4-chlorophenyl group, a carbamoylamino group, and a fluorine atom attached to the benzoic acid core

Properties

IUPAC Name

5-[(4-chlorophenyl)carbamoylamino]-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O3/c15-8-1-3-9(4-2-8)17-14(21)18-10-5-6-12(16)11(7-10)13(19)20/h1-7H,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAZUZKFAANNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid typically involves the following steps:

    Nitration: The starting material, 2-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Carbamoylation: The amino group is reacted with 4-chlorophenyl isocyanate to form the carbamoylamino derivative.

    Hydrolysis: The final step involves hydrolysis to obtain the target compound, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The carbamoylamino group can be hydrolyzed to form the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered functional groups.

Scientific Research Applications

5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzoic acid
  • 2-Fluorobenzoic acid
  • 4-Chlorophenyl isocyanate

Uniqueness

5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.

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